Ethyl 2-oxo-2-(phenethylamino)acetate
Overview
Description
Ethyl 2-oxo-2-(phenethylamino)acetate is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenethylamine and is characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(phenethylamino)acetate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Another method involves the Ugi multicomponent reaction, where phenethylamine, ethyl glyoxylate, and an isocyanide are combined in a one-pot reaction to form the desired product . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(phenethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions to form amides.
Major Products Formed
Scientific Research Applications
Ethyl 2-oxo-2-(phenethylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(phenethylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenethylamine, which can then interact with various receptors and enzymes in biological systems. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(phenylamino)acetate: Similar in structure but with a phenyl group instead of a phenethyl group.
Ethyl 2-oxo-2-(p-tolylamino)acetate: Contains a p-tolyl group, which affects its chemical properties and reactivity.
Ethyl 2-oxo-2-(4-methoxyphenylamino)acetate: The presence of a methoxy group influences its biological activity.
Uniqueness
Ethyl 2-oxo-2-(phenethylamino)acetate is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-phenylethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11(14)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNZGTYWJOYRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400023 | |
Record name | ethyl 2-oxo-2-(phenethylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82756-06-7 | |
Record name | ethyl 2-oxo-2-(phenethylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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